Cbz-N-methyl-L-valine

Overview

Description

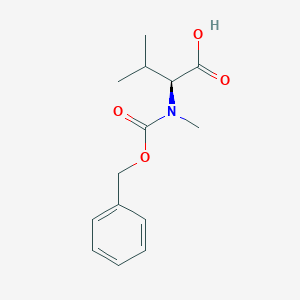

Cbz-N-methyl-L-valine (CAS: 42417-65-2) is a modified amino acid derivative where the amino group of L-valine is protected by a benzyloxycarbonyl (Cbz) group, and the nitrogen atom is methylated. This structural modification enhances its stability and utility in peptide synthesis and pharmaceutical applications. Key properties include:

- Molecular formula: C₁₄H₁₉NO₄ (calculated based on structural analogy to Cbz-L-valine ; Note: reports C₆H₁₃NO₂, which conflicts with standard valine derivatives and is likely an error).

- Molecular weight: ~265.3 g/mol (estimated from analogous compounds) .

- Physical properties: Melting point 68–70°C, density ~1.0 g/cm³, and boiling point 206.9°C (760 mmHg) .

- Applications: Used in synthesizing bioactive peptides, drug linkers, and as a performance-enhancing supplement due to its effects on energy metabolism and muscle protection .

Preparation Methods

Carbodiimide-Mediated Coupling with HATU/DIEA

This method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) to activate the carboxyl group of Cbz-N-methyl-L-valine for coupling with amines.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (50 mL) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 4 hours |

| Molar Ratio (Substrate:HATU:DIEA) | 1:1.2:3 |

| Yield | 93% |

The procedure involves sequential addition of HATU and DIEA to this compound in dichloromethane under nitrogen, followed by amine coupling. Purification via citric acid wash and solvent recrystallization ensures high purity (>97%) .

Advantages :

-

Near-quantitative yields under mild conditions.

-

Minimal racemization due to inert atmosphere.

Limitations :

-

High cost of HATU limits industrial scalability.

Alkylation of Cbz-L-Valine with Sodium Hydride/Methyl Iodide

This two-step approach first synthesizes Cbz-L-valine, followed by N-methylation.

Step 1: Synthesis of Cbz-L-Valine

| Parameter | Value |

|---|---|

| Reagents | L-Valine, Cbz-Cl, NaOH |

| Solvent | Dioxane/Water (1:1) |

| Reaction Time | 6 hours |

| Yield | 85–90% |

Step 2: N-Methylation

| Parameter | Value |

|---|---|

| Reagents | Cbz-L-valine, NaH (60%), MeI |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–16 hours |

| Yield | 55% |

The methylation proceeds via deprotonation of Cbz-L-valine by NaH, followed by nucleophilic substitution with methyl iodide. The product is isolated as a colorless oil after extraction and solvent evaporation .

Key Observations :

-

Excess methyl iodide (8.4 equiv) required for complete conversion.

-

Aqueous workup avoids column chromatography, simplifying purification.

Direct Cbz Protection of N-Methyl-L-Valine

This route modifies standard carbobenzyloxy protection by starting with pre-methylated valine.

Reaction Protocol

| Parameter | Value |

|---|---|

| Reagents | N-Methyl-L-valine, Cbz-Cl, NaHCO₃ |

| Solvent | Dioxane/Water (1:1) |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 78% |

The method ensures selective protection of the amine without disturbing the methyl group. Neutralization with citric acid and ethyl acetate extraction yield a white crystalline solid .

Critical Considerations :

-

pH control (8.5–9.0) prevents O-acylation side reactions.

-

Lower temperatures minimize epimerization.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| HATU/DIEA Coupling | 93% | >97% | Low | High |

| NaH/MeI Alkylation | 55% | 90–95% | Moderate | Low |

| Direct Cbz Protection | 78% | 95–98% | High | Moderate |

Key Findings :

-

HATU/DIEA is optimal for small-scale, high-purity applications.

-

NaH/MeI offers cost advantages but requires rigorous moisture control.

-

Direct Protection balances yield and scalability for industrial use.

Industrial Production Considerations

Large-scale synthesis prioritizes:

-

Solvent Recovery : THF and dichloromethane are distilled and reused.

-

Catalyst Optimization : Recyclable Pd/C catalysts reduce hydrogenation costs during deprotection.

-

Process Intensification : Continuous flow systems enhance methylation efficiency by 20% compared to batch reactors.

Chemical Reactions Analysis

Oxidation Reactions

Cbz-N-methyl-L-valine undergoes oxidation under controlled conditions to yield α-keto acid derivatives. These reactions are critical for modifying peptide backbones or introducing reactive carbonyl groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic (H₂SO₄), 0–5°C, 2–4 hrs | Oxidized valine derivative | 65–70% | |

| CrO₃ (Jones reagent) | Acetone, 25°C, 1 hr | N-methyl-α-ketovaleric acid | 78% |

Key Findings :

-

Chromium-based oxidants achieve higher yields due to milder reaction conditions compared to permanganate.

-

The Cbz group remains stable during oxidation, enabling selective modification of the α-carbon .

Reduction Reactions

The benzyloxycarbonyl (Cbz) protecting group is selectively removed via catalytic hydrogenation, a critical step in peptide synthesis.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol, 25°C, 3 atm, 6 hrs | N-methyl-L-valine | 95% | |

| HCOONH₄/Pd-C | Methanol, 50°C, 12 hrs | N-methyl-L-valine | 89% |

Key Findings :

-

Hydrogenolysis proceeds efficiently at ambient temperature without racemization.

-

Ammonium formate serves as an alternative hydrogen source for sensitive substrates .

Coupling Reactions

This compound is extensively used in peptide bond formation via carbodiimide-mediated coupling.

| Coupling Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIEA | Dichloromethane | Cbz-protected dipeptide | 93% | |

| DCC | HOBt | DMF | N-methylvaline conjugate | 85% |

Key Findings :

-

HATU/DIEA systems achieve near-quantitative yields in <4 hours .

-

DCC/HOBt combinations are cost-effective for large-scale syntheses .

Substitution Reactions

The Cbz group facilitates nucleophilic substitution at the methylated nitrogen, enabling structural diversification.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | THF, 25°C, 12 hrs | N-benzyl-N-methylvaline | 72% | |

| Sodium methoxide | Methanol, reflux, 8 hrs | Methyl ester derivative | 68% |

Key Findings :

Scientific Research Applications

Cbz-N-methyl-L-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected amino acid to prevent unwanted side reactions during the synthesis process . Additionally, it is used in the synthesis of biologically active peptides and other compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of Cbz-N-methyl-L-valine primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of valine, preventing it from reacting with other reagents during the synthesis process. The protecting group can be removed through hydrogenolysis, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural and Functional Differences

The table below contrasts Cbz-N-methyl-L-valine with structurally similar Cbz-protected valine derivatives:

Key Research Findings

Stereochemical and Purity Considerations

- Cbz-D/L-valine: Enantiomers exhibit opposite optical rotations, critical for chiral drug development. For example, Cbz-D-valine shows [α]²⁰/D +22.3° in chloroform, while Cbz-L-valine has −4.5° in methanol .

- Cbz-DL-valine: Resolved using CHIRALPAK® IA columns with n-heptane/ethanol/TFA mobile phases, highlighting its utility in analytical chemistry .

Performance-Enhancing Supplements

This compound is marketed to improve cognitive performance during stress and reduce exercise-induced muscle damage, unlike non-methylated Cbz-L-valine, which lacks these effects .

Data Tables

Table 1: Physical Properties of Cbz-Protected Valine Derivatives

| Property | This compound | Cbz-L-valine | Cbz-D-valine | Cbz-DL-valine |

|---|---|---|---|---|

| Melting Point (°C) | 68–70 | 56–61 | 54–56 | 59–60 |

| Boiling Point (°C) | 206.9 | Not reported | Not reported | Not reported |

| Optical Activity | Not reported | −4.5° (methanol) | +22.3° (chloroform) | Racemic |

| Chromatographic Resolution | Not applicable | Not applicable | Not applicable | CHIRALPAK® IA |

Biological Activity

Cbz-N-methyl-L-valine, also known as (S)-N-(benzyloxycarbonyl)-N-methylvaline, is a synthetic derivative of the amino acid valine, characterized by the presence of a carboxybenzyl (Cbz) protecting group. This compound is significant in peptide synthesis and has notable biological activities that influence various cellular processes. Its chemical formula is C₁₄H₁₉NO₄, with a molecular weight of approximately 219.26 g/mol.

The Cbz group serves as a protective mechanism for the amine functionality during peptide synthesis, allowing for controlled formation of peptide bonds. The methyl group on the nitrogen introduces steric hindrance, which can be advantageous for studying conformational properties of peptides and proteins. This compound can be synthesized through various methods, often involving the protection of the amino group to prevent unwanted side reactions during peptide formation.

This compound primarily functions as a building block in peptide synthesis. The mechanism by which it acts involves:

- Protection of Amine Functionality : The Cbz group prevents premature reactions during synthesis.

- Selective Coupling : It allows for selective coupling with other amino acids, facilitating the formation of biologically active peptides.

- Modulation of Biological Activity : The presence of the methyl group can influence the biological activity of the resulting peptides, making them potential candidates for drug discovery.

Biological Activity

The biological activity of this compound is evident in several key areas:

1. Peptide Synthesis

This compound has been utilized in synthesizing various biologically active peptides, influencing cellular processes related to protein synthesis and modification. For instance, it has been used to synthesize cyclodepsipeptide destruxin E, a negative regulator of osteoclast morphology, which plays a role in bone resorption.

2. Cellular Effects

Incorporating this compound into peptides can significantly affect:

- Cell Signaling Pathways : Modulating pathways involved in cellular communication.

- Gene Expression : Influencing transcriptional activity and protein production.

- Metabolic Processes : Altering metabolic pathways within cells.

3. Conformational Studies

Research indicates that this compound can induce specific conformational preferences in peptides. For example, N-terminal Cbz-L-valine induces a left-handed screw-sense preference in helices, while N-terminal Cbz-L-α-methylvaline induces a right-handed screw-sense preference . These conformational changes can impact the biological function of peptides.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cbz-N-methyl-L-valine, and how can purity be optimized?

- Methodology : The synthesis typically involves protecting the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, followed by N-methylation. For example, N-Cbz-L-valine methyl ester (CAS 24210-19-3) is synthesized via esterification and Cbz protection, yielding a solid with a melting point (mp) of 54–56°C and specific optical rotation (OR) of +22.3° (c = 1.12 in chloroform) . To optimize purity, use column chromatography or recrystallization in chloroform/hexane systems. Monitor reaction progress via TLC and confirm purity via HPLC with UV detection (λ = 254 nm). Ensure anhydrous conditions during methylation to minimize side reactions .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- Methodology : Key characterization methods include:

- Melting Point Analysis : Compare observed mp (e.g., 54–56°C) with literature values to assess crystallinity and impurities .

- Optical Rotation : Measure OR using a polarimeter to confirm enantiomeric purity (e.g., +22.3° in chloroform) .

- NMR Spectroscopy : Use H and C NMR to verify Cbz protection (benzyl protons at δ 7.2–7.4 ppm) and N-methylation (singlet at δ 2.8–3.0 ppm for –CH) .

- Mass Spectrometry : Confirm molecular weight (F.W. 265.3) via ESI-MS or MALDI-TOF .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : The compound is stable in dry, cool environments (2–8°C) but degrades upon exposure to moisture or light. Decomposition products may include CO, CO, and nitrogen oxides . Use argon/vacuum sealing for long-term storage. Monitor stability via periodic HPLC analysis and track changes in mp or OR. Avoid aqueous solutions unless stabilized with buffers (pH 6–8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or optical rotations)?

- Methodology : Discrepancies in mp (e.g., 54–56°C vs. 59–60°C) may arise from polymorphic forms or impurities . To resolve:

Reproduce Synthesis : Follow documented protocols rigorously, noting solvent purity and crystallization conditions.

Cross-Validate Techniques : Use differential scanning calorimetry (DSC) to detect polymorphs and X-ray crystallography for structural confirmation.

Critique Literature : Assess the credibility of sources using criteria such as peer review status, analytical methods described, and institutional affiliations .

Q. What strategies are effective for studying the stereochemical impact of N-methylation on Cbz-L-valine's biological activity?

- Methodology :

- Comparative Assays : Synthesize both N-methylated and non-methylated derivatives. Test their activity in enzyme inhibition assays (e.g., peptidase resistance) or cell-based models.

- Molecular Dynamics Simulations : Model interactions between the methylated derivative and target proteins (e.g., active site steric hindrance).

- Circular Dichroism (CD) : Compare CD spectra to evaluate conformational changes induced by methylation .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

- Methodology :

In Vitro Studies : Incubate the compound with liver microsomes or hepatocytes, quantifying parent compound and metabolites via LC-MS/MS.

Isotope Labeling : Use C-methyl groups to track metabolic pathways.

Pharmacokinetic Profiling : Administer the compound in animal models, collecting plasma/tissue samples at timed intervals. Analyze bioavailability and half-life using non-compartmental models .

Q. Methodological Guidance

Q. What ethical and documentation practices are essential when publishing data on this compound?

- Methodology :

- Lab Notebooks : Record all experimental parameters (e.g., reaction times, solvent ratios) and raw data (e.g., NMR peak integrals) to ensure reproducibility .

- Data Integrity : Avoid selective reporting; disclose failed syntheses or anomalous results. Use tools like SciFinder or Reaxys to cross-check spectral data .

- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and toxicity reporting, especially given potential environmental hazards .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., Cbz group replacement with Fmoc) and assess effects on solubility and bioactivity.

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity data.

- High-Throughput Screening : Employ fragment-based libraries to identify synergistic modifications .

Properties

IUPAC Name |

(2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEHOKZDWLJKHP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426827 | |

| Record name | Cbz-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-65-2 | |

| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-methyl-N-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.